(4E)-4-[(4-bromophenyl)imino]pentan-2-one
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Overview
Description
(4E)-4-[(4-bromophenyl)imino]pentan-2-one is an organic compound with the molecular formula C11H12BrNO It is a brominated derivative of imino-pentanone, characterized by the presence of a bromophenyl group attached to the imino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-bromophenyl)imino]pentan-2-one typically involves the reaction of 4-bromoaniline with 2-pentanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of advanced techniques, such as flow chemistry, can enhance the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-bromophenyl)imino]pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
(4E)-4-[(4-bromophenyl)imino]pentan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-bromophenyl)imino]pentan-2-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)imino]-2-pentanone
- 4-[(4-Fluorophenyl)imino]-2-pentanone
- 4-[(4-Methylphenyl)imino]-2-pentanone
Uniqueness
(4E)-4-[(4-bromophenyl)imino]pentan-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12BrNO |
---|---|
Molecular Weight |
254.12g/mol |
IUPAC Name |
4-(4-bromophenyl)iminopentan-2-one |
InChI |
InChI=1S/C11H12BrNO/c1-8(7-9(2)14)13-11-5-3-10(12)4-6-11/h3-6H,7H2,1-2H3 |
InChI Key |
OSCDWHURFKVUBW-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=C(C=C1)Br)CC(=O)C |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Br)CC(=O)C |
Origin of Product |
United States |
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